molecular formula C19H25NO2 B10820942 N, N-bis (5-ethyl-2-hydroxybenzyl) methylamine

N, N-bis (5-ethyl-2-hydroxybenzyl) methylamine

Cat. No.: B10820942
M. Wt: 299.4 g/mol
InChI Key: COZATXGXDYUQGG-UHFFFAOYSA-N
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Description

N, N-bis (5-ethyl-2-hydroxybenzyl) methylamine is a novel compound that has garnered significant attention in the field of cancer research. This compound has shown promising results in targeting and degrading the c-Myc protein, which is often associated with various types of cancer, particularly lung cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N, N-bis (5-ethyl-2-hydroxybenzyl) methylamine involves a multi-step process. The initial step typically includes the reaction of 5-ethyl-2-hydroxybenzaldehyde with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient purification techniques. The crude product is often washed with solvents like diethyl ether to remove impurities and obtain a pure white precipitate .

Chemical Reactions Analysis

Types of Reactions

N, N-bis (5-ethyl-2-hydroxybenzyl) methylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of N, N-bis (5-ethyl-2-hydroxybenzyl) methylamine involves the targeting and degradation of the c-Myc protein. This compound induces the ubiquitination of c-Myc, leading to its degradation via the proteasomal pathway. This process ultimately results in the initiation of apoptosis in cancer cells . Additionally, it suppresses NECTIN2-induced activation of epithelial-to-mesenchymal transition signaling, which is crucial for cancer metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N, N-bis (5-ethyl-2-hydroxybenzyl) methylamine is unique due to its specific ability to target and degrade the c-Myc protein, which is a critical factor in many cancers. Its effectiveness in inducing apoptosis and inhibiting metastasis sets it apart from other similar compounds .

Properties

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

4-ethyl-2-[[(5-ethyl-2-hydroxyphenyl)methyl-methylamino]methyl]phenol

InChI

InChI=1S/C19H25NO2/c1-4-14-6-8-18(21)16(10-14)12-20(3)13-17-11-15(5-2)7-9-19(17)22/h6-11,21-22H,4-5,12-13H2,1-3H3

InChI Key

COZATXGXDYUQGG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)CN(C)CC2=C(C=CC(=C2)CC)O

Origin of Product

United States

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